Fmoc-Ala-Ser(yMe,Mepro)-OH
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Overview
Description
“Fmoc-Ala-Ser(yMe,Mepro)-OH” is a synthetic peptide derivative commonly used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an alanine-serine dipeptide, where the serine residue is modified with a methyl group and a methoxyproline group. This compound is utilized in various biochemical and pharmaceutical research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Fmoc-Ala-Ser(yMe,Mepro)-OH” typically involves the following steps:
Fmoc Protection: The amino group of alanine is protected with the Fmoc group using Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Peptide Coupling: The protected alanine is then coupled with serine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Modification of Serine: The hydroxyl group of serine is methylated using methyl iodide in the presence of a base.
Methoxyproline Addition: The methoxyproline group is introduced through a substitution reaction with the modified serine residue.
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“Fmoc-Ala-Ser(yMe,Mepro)-OH” undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at the serine residue.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Substitution: Methyl iodide in the presence of a base like sodium hydride.
Major Products
Deprotected Peptide: Removal of the Fmoc group yields the free peptide.
Extended Peptide Chains: Coupling reactions result in longer peptide chains.
Modified Peptides: Substitution reactions yield peptides with different functional groups.
Scientific Research Applications
“Fmoc-Ala-Ser(yMe,Mepro)-OH” is widely used in scientific research, including:
Peptide Synthesis: As a building block for synthesizing complex peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biochemical Studies: To study protein-protein interactions and enzyme-substrate interactions.
Material Science: In the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of “Fmoc-Ala-Ser(yMe,Mepro)-OH” involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack by the amino group of another amino acid or peptide. The Fmoc group provides stability during synthesis and is removed under basic conditions to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-Ser-OH: A simpler derivative without the methyl and methoxyproline modifications.
Fmoc-Ala-Ser(Me)-OH: Contains only the methyl modification on the serine residue.
Fmoc-Ala-Ser(Mepro)-OH: Contains only the methoxyproline modification on the serine residue.
Uniqueness
“Fmoc-Ala-Ser(yMe,Mepro)-OH” is unique due to the dual modifications on the serine residue, which can provide distinct chemical properties and reactivity compared to its simpler counterparts. These modifications can enhance the stability, solubility, and biological activity of the resulting peptides.
Properties
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRGOZHWQFEGGB-XOBRGWDASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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